
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and photophysics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL typically involves the chlorination of 10-methyl-9,10-dihydroacridin-9-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it back to its parent acridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: 10-methyl-9,10-dihydroacridin-9-OL.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s interaction with DNA can inhibit processes such as replication and transcription, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-9,10-dihydroacridin-9-OL: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
9,10-Dihydroacridine: A simpler derivative without the hydroxyl and methyl groups, leading to different chemical properties.
Acridone Derivatives: Oxidized forms of acridine derivatives with different biological activities.
Uniqueness
Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
136231-41-9 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
3-chloro-10-methyl-9H-acridin-9-ol |
InChI |
InChI=1S/C14H12ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8,14,17H,1H3 |
Clé InChI |
OOYGMPLGEJRNEN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=C1C=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


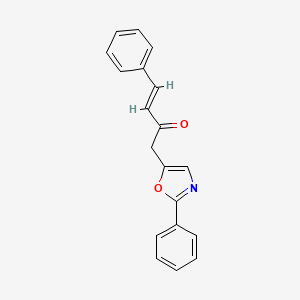
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
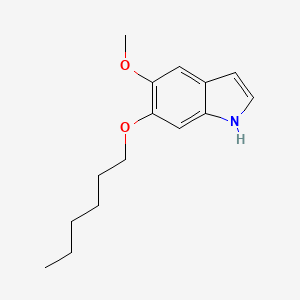
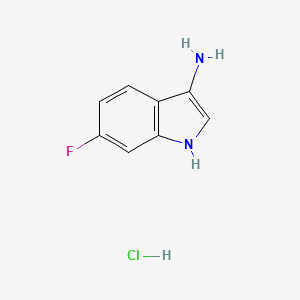
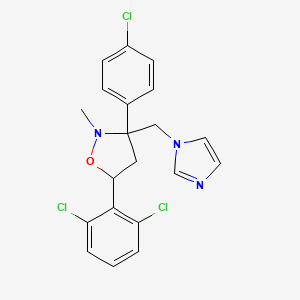
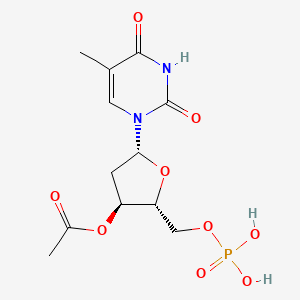
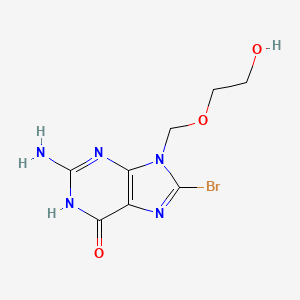
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
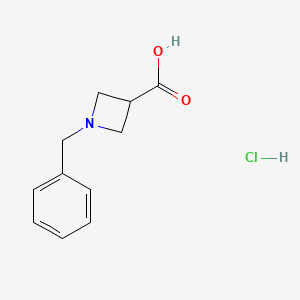
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
